N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-17(21-2,14-10-6-7-11-15(14)18)12-19-16(20)13-8-4-3-5-9-13/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECQDGTEPRSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an imine intermediate, followed by cyclization with cyclohex-3-ene-1-carboxylic acid under acidic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the production of inflammatory cytokines by interfering with the signaling pathways involved in their synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key features include a cyclohexene carboxamide core, a 2-fluorophenyl group, and a methoxypropyl chain. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
Cyclohexene vs. This could influence binding affinity to biological targets.
Fluorine Substitution :
- The 2-fluorophenyl group in the target compound mirrors substituents in phenethylamine derivatives like 25C-NBF HCl , where fluorine enhances metabolic stability and receptor selectivity. Fluorination typically increases lipophilicity and bioavailability.
Methoxy Groups :
- Methoxy substituents in the target compound and analogues (e.g., ) may improve solubility and modulate electronic effects, influencing interactions with serotonin or dopamine receptors.
Diastereomer ratios (e.g., 23:1 in ) highlight the importance of stereochemical control during synthesis.
Research Findings and Implications
- Fluorophenyl-Methoxy Synergy : Compounds combining fluorine and methoxy groups (e.g., ) often exhibit enhanced CNS activity due to optimized lipophilicity and receptor binding.
- Carboxamide Linkage : The carboxamide group in cyclohexene/cyclohexane derivatives (e.g., ) may confer stability against enzymatic degradation compared to ester or amine linkages.
- Structural Diversity : The target compound’s unique cyclohexene-propyl chain hybrid distinguishes it from pyrrole-carboxamide () or phenethylamine () scaffolds, suggesting divergent pharmacological profiles.
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide is a synthetic compound with notable biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group, a methoxypropyl side chain, and a cyclohexene carboxamide moiety. These structural elements contribute to its unique reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22FNO2 |
| CAS Number | 1797559-03-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Receptor Binding : Interacting with various receptors, potentially modulating their activity.
- Enzyme Inhibition : Inhibiting enzymes involved in inflammatory pathways, which may lead to reduced cytokine production.
Research indicates that this compound might inhibit the synthesis of inflammatory cytokines, suggesting anti-inflammatory properties.
Anti-inflammatory Properties
Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to reduce inflammation in various models by inhibiting key signaling pathways involved in the inflammatory response.
Antioxidant Activity
This compound also exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress.
Cytotoxicity Studies
Preliminary cytotoxicity studies suggest that this compound may possess selective cytotoxic effects against certain tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| A549 (Lung) | 15 µM |
| MCF7 (Breast) | 20 µM |
| Normal Human Cells | >50 µM |
Case Studies and Research Findings
-
Study on Inflammatory Models :
- In a controlled study using murine models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.
-
Antioxidant Efficacy :
- An experimental assessment demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
-
Cytotoxicity Assessment :
- A comparative analysis of the cytotoxic effects against various cancer cell lines revealed that the compound selectively induced apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells.
Q & A
Q. How can cross-disciplinary approaches enhance mechanistic understanding?
- Methodological Answer : Combine synthetic chemistry (e.g., isotopic labeling for metabolic tracing) with pharmacodynamic modeling. Collaborate with neuropharmacology labs to assess functional outcomes (e.g., EEG or behavioral assays in rodent models). Integrate multi-omics data (proteomics/metabolomics) to map pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
